N-[(1H-imidazol-2-yl)methyl]acetamide
CAS No.: 203664-03-3
Cat. No.: VC5822619
Molecular Formula: C6H9N3O
Molecular Weight: 139.158
* For research use only. Not for human or veterinary use.
![N-[(1H-imidazol-2-yl)methyl]acetamide - 203664-03-3](/images/structure/VC5822619.png)
Specification
CAS No. | 203664-03-3 |
---|---|
Molecular Formula | C6H9N3O |
Molecular Weight | 139.158 |
IUPAC Name | N-(1H-imidazol-2-ylmethyl)acetamide |
Standard InChI | InChI=1S/C6H9N3O/c1-5(10)9-4-6-7-2-3-8-6/h2-3H,4H2,1H3,(H,7,8)(H,9,10) |
Standard InChI Key | SXKAQLCLHGQXHB-UHFFFAOYSA-N |
SMILES | CC(=O)NCC1=NC=CN1 |
Introduction
Structural and Chemical Properties
N-[(1H-Imidazol-2-yl)methyl]acetamide (molecular formula C₆H₉N₃O) consists of a planar imidazole ring connected to an acetamide group through a methylene (-CH₂-) spacer. The imidazole ring contributes aromaticity and hydrogen-bonding capacity, while the acetamide moiety introduces polarity and potential for intermolecular interactions.
Table 1: Predicted Physicochemical Properties
These properties suggest moderate solubility in polar solvents and potential bioavailability challenges due to the balance between hydrophilicity (from the acetamide) and hydrophobicity (from the imidazole) . The methylene linker may enhance conformational flexibility compared to direct-linked analogs like N-(1H-imidazol-2-yl)acetamide .
Synthesis and Structural Analogues
Synthetic Routes
While no direct synthesis of N-[(1H-imidazol-2-yl)methyl]acetamide is documented, analogous compounds provide plausible pathways:
-
Nucleophilic Substitution:
-
Reductive Amination:
These methods align with strategies used to synthesize structurally related inhibitors of heme oxygenase-1 (HO-1), where imidazole and acetamide groups are critical for enzyme binding .
Key Analogues and Modifications
-
N-(4-Methyl-1H-imidazol-2-yl)acetamide ( ):
A methyl-substituted variant with reduced polarity (logP = -0.18) and similar hydrogen-bonding capacity. Its synthesis via Leuckart reaction highlights the versatility of imidazole-functionalized acetamides . -
HO-1 Inhibitors ( ):
Compounds like 7i (IC₅₀ = 0.9 μM against HO-1) feature elongated spacers between the imidazole and hydrophobic groups, underscoring the importance of linker length in biological activity .
Future Directions and Research Gaps
-
Synthetic Optimization:
-
Biological Screening:
-
Prioritize assays against HO-1/2 isoforms and cancer cell lines to validate inferred activity.
-
Assess synergistic effects with chemotherapeutics like cisplatin.
-
-
Computational Modeling:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume